molecular formula C34H28Cl2N2O2 B13773156 9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- CAS No. 67939-47-3

9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]-

Cat. No.: B13773156
CAS No.: 67939-47-3
M. Wt: 567.5 g/mol
InChI Key: VOSPUXNTNRRTKD-UHFFFAOYSA-N
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Description

This anthracenedione derivative features a planar 9,10-anthracenedione core substituted with 2,3-dichloro groups and 5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino] side chains.

Properties

CAS No.

67939-47-3

Molecular Formula

C34H28Cl2N2O2

Molecular Weight

567.5 g/mol

IUPAC Name

6,7-dichloro-1,4-bis(5,6,7,8-tetrahydronaphthalen-2-ylamino)anthracene-9,10-dione

InChI

InChI=1S/C34H28Cl2N2O2/c35-27-17-25-26(18-28(27)36)34(40)32-30(38-24-12-10-20-6-2-4-8-22(20)16-24)14-13-29(31(32)33(25)39)37-23-11-9-19-5-1-3-7-21(19)15-23/h9-18,37-38H,1-8H2

InChI Key

VOSPUXNTNRRTKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)NC3=C4C(=C(C=C3)NC5=CC6=C(CCCC6)C=C5)C(=O)C7=CC(=C(C=C7C4=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Anthracenedione

  • Objective: Introduce chlorine atoms at the 2,3- or 6,7-positions of the anthracene-9,10-dione ring.
  • Reagents: Chlorinating agents such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.
  • Conditions: Typically carried out in an inert solvent like chloroform or carbon tetrachloride with UV light or heat to facilitate substitution.
  • Outcome: Formation of 2,3-dichloro- or 6,7-dichloro-9,10-anthracenedione intermediates.

Preparation of 5,6,7,8-Tetrahydro-2-naphthalenylamine

  • The amine substituent is synthesized or procured as 5,6,7,8-tetrahydro-2-naphthalenylamine, a partially hydrogenated naphthalene derivative bearing an amino group at position 2.

Nucleophilic Aromatic Substitution (Amination)

  • Reaction: The dichloroanthracenedione intermediate undergoes nucleophilic aromatic substitution with 5,6,7,8-tetrahydro-2-naphthalenylamine.
  • Catalysts/Conditions: This reaction often requires heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Bases like potassium carbonate (K2CO3) may be used to deprotonate the amine and enhance nucleophilicity.
  • Stoichiometry: Two equivalents of the amine are used to substitute both chlorine atoms at positions 5 and 8 (or 1 and 4 depending on numbering).
  • Purification: The product is isolated by filtration or extraction, followed by recrystallization from suitable solvents.

Data Table Summarizing Preparation Steps

Step No. Reaction Stage Reagents/Conditions Product/Intermediate Notes
1 Chlorination Cl2 or SO2Cl2, UV light or heat, inert solvent 2,3-Dichloro- or 6,7-dichloro-9,10-anthracenedione Selective chlorination critical
2 Amine preparation Hydrogenation of 2-naphthylamine precursor 5,6,7,8-Tetrahydro-2-naphthalenylamine Requires controlled partial hydrogenation
3 Nucleophilic aromatic substitution 5,6,7,8-tetrahydro-2-naphthalenylamine, K2CO3, DMF/DMSO, heat 9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- Amination at two chlorine sites
4 Purification Recrystallization or chromatography Pure target compound Confirmed by spectral analysis

Analytical and Characterization Data

Research and Literature Insights

  • Amino-substituted anthracenediones, including derivatives with tetrahydronaphthalenyl groups, have been extensively studied for their biological activities and dye properties.
  • The substitution pattern and nature of the amine substituent significantly influence the compound’s pharmacological and chemical properties.
  • The nucleophilic aromatic substitution method is the most reliable and widely used synthetic route for such derivatives due to the activated nature of the halogenated anthraquinone ring.
  • Optimization of reaction conditions such as solvent choice, temperature, and base is critical for high yields and selectivity.

Chemical Reactions Analysis

Structural Features and Reactivity

The molecular formula C₃₄H₂₈Cl₂N₂O₂ indicates two chlorine atoms at positions 2 and 3 of the anthraquinone core, along with two amino groups substituted with tetrahydro-naphthalenyl moieties at positions 5 and 8 . Key reactive sites include:

  • Chlorine atoms : Potential for nucleophilic substitution (e.g., hydrolysis, coupling).

  • Amino groups : Susceptible to oxidation or participation in condensation reactions.

  • Anthraquinone core : Redox-active, enabling electron-transfer reactions.

Table 1: Key Functional Groups and Reactivity

Functional GroupPositionReactivity Profile
Chlorine2, 3Nucleophilic substitution, potential dehalogenation
Amino-tetrahydro-naphthalenyl5, 8Acid/base interactions, redox activity
Quinone carbonyl9, 10Reduction to hydroquinone, electron acceptance

Chromatographic Behavior

The compound has been analyzed via reverse-phase HPLC using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid . This method is scalable for preparative isolation, pharmacokinetic studies, and impurity profiling.

Table 2: HPLC Separation Parameters

ParameterCondition
ColumnNewcrom R1 (RP)
Mobile PhaseAcetonitrile/water/H₃PO₄
Particle Size3 µm (for UPLC)
ApplicationsImpurity isolation, pharmacokinetics

Stability and Degradation Pathways

No direct studies on degradation were identified, but analogous anthraquinone derivatives suggest:

  • Photodegradation : Susceptibility to UV light due to the quinone chromophore.

  • Hydrolytic stability : Chlorine substituents may hydrolyze under acidic/alkaline conditions.

Comparative Reactivity with Analogues

The compound’s methylamino-substituted analogue (PubChem CID: 175269, molecular formula C₁₆H₁₂Cl₂N₂O₂ ) exhibits reduced steric hindrance, potentially enhancing reactivity in nucleophilic substitutions .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has indicated that derivatives of anthraquinone compounds exhibit anticancer properties. Specifically, studies have shown that 9,10-anthracenedione derivatives can induce apoptosis in cancer cells through various mechanisms such as oxidative stress and DNA damage. For example, a study demonstrated that the compound effectively inhibited the proliferation of human cancer cell lines by triggering cellular pathways associated with apoptosis and cell cycle arrest .

2. Drug Delivery Systems
The compound's unique structure allows it to be used in drug delivery systems. Its ability to form complexes with various drugs enhances solubility and bioavailability. The incorporation of 9,10-anthracenedione into polymer matrices has been explored to create controlled-release formulations that improve therapeutic efficacy and reduce side effects .

Materials Science Applications

1. Organic Photovoltaics
In the field of materials science, 9,10-anthracenedione derivatives are being investigated as potential materials for organic photovoltaic devices. Their strong light absorption properties and suitable energy levels make them ideal candidates for use in organic solar cells. Research has shown that incorporating these compounds can enhance the efficiency of light harvesting in photovoltaic applications .

2. Sensors and Electronics
The electronic properties of this compound enable its application in sensor technology. It has been utilized in the development of electrochemical sensors for detecting environmental pollutants and biomolecules due to its high electron mobility and stability under various conditions .

Analytical Chemistry Applications

1. High-Performance Liquid Chromatography (HPLC)
9,10-anthracenedione can be effectively analyzed using reverse-phase HPLC methods. Recent studies have outlined protocols for separating this compound on specialized HPLC columns under optimized conditions using acetonitrile-water mixtures as mobile phases . This method is scalable and suitable for both analytical and preparative applications.

Application Area Description
PharmaceuticalAnticancer activity; drug delivery systems
Materials ScienceOrganic photovoltaics; sensors
Analytical ChemistryHPLC analysis

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of 9,10-anthracenedione on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies .

Case Study 2: Photovoltaic Performance
In another investigation focusing on organic solar cells, researchers incorporated 9,10-anthracenedione into polymer blends. The resulting devices showed improved power conversion efficiencies compared to devices without the compound. This highlights the potential for enhancing solar energy conversion technologies through novel material design .

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, its derivatives may inhibit topoisomerase enzymes, leading to anticancer activity by preventing DNA replication.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties
Compound Substituents (Positions) DNA Binding Affinity Antitumor Activity (ILS% in Mice) Toxicity Profile
Target Compound (2,3-dichloro derivative) 2,3-Cl; 5,8-bis(tetrahydro-naphthylamino) High (predicted) Unknown (structural analog data) Potential genotoxicity
DHAQ (NSC 301739) 1,4-OH; 5,8-bis(aminoalkyl) Very High 173–300% ILS (P388, L1210, B16) High genotoxicity
HAQ 1,4-bis(aminoalkyl) Moderate Lower than DHAQ Lower genotoxicity
Mitoxantrone 1,4-OH; 5,8-bis(aminoalkyl) High Comparable to DHAQ Cardiotoxicity
  • Key Observations: Hydroxyl Groups (DHAQ vs. HAQ): DHAQ’s 1,4-hydroxyl groups enhance DNA binding and antiproliferative activity compared to HAQ (100-fold higher potency in vitro) . Hydroxyls also increase cellular uptake and metabolic stability . Chlorine Substituents (Target Compound): The 2,3-dichloro groups likely strengthen DNA intercalation via electron withdrawal but may elevate genotoxicity risks compared to hydroxylated analogs . Tetrahydro-Naphthalenylamino Groups: These substituents could improve lipophilicity and tumor penetration compared to simpler aminoalkyl chains in DHAQ or HAQ .

Efficacy Against Drug-Resistant Tumors

DHAQ (CL 232315) demonstrated activity against P388/Adria , an Adriamycin-resistant leukemia subline, suggesting anthracenediones bypass common resistance mechanisms . The target compound’s dichloro groups may further disrupt DNA repair pathways, but this requires empirical validation.

Toxicity and Metabolic Considerations

  • Genotoxicity: DHAQ’s high therapeutic activity correlates with significant chromosome damage in cytogenetic assays . The dichloro derivative may exhibit similar or greater genotoxicity due to stronger DNA binding.
  • Acute Toxicity: HAQ and DHAQ cause dose-dependent convulsions and myelosuppression, but DHAQ’s higher potency reduces acute toxicity at therapeutic doses .
  • Metabolic Activation : HAQ is metabolically activated to a mutagen in bacterial assays, whereas DHAQ’s hydroxyl groups reduce metabolic dependency . Chlorine substituents in the target compound may slow hepatic metabolism, prolonging half-life .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound DHAQ Mitoxantrone
LogP (Predicted) High (tetrahydro-naphthylamino) Moderate (aminoalkyl) Moderate
Solubility Low (chloro groups) Moderate (hydroxyls) High (polar groups)
Metabolic Stability High (chlorine resistance) Moderate Low (rapid clearance)
  • Implications : The target compound’s lipophilicity may enhance tumor uptake but limit aqueous solubility, necessitating formulation optimization .

Biological Activity

9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- (CAS No. 67939-47-3) is a synthetic compound belonging to the anthraquinone family. It is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on diverse sources and presents relevant data tables and case studies.

The molecular formula of this compound is C34H28Cl2N2O2C_{34}H_{28}Cl_{2}N_{2}O_{2}, with a molar mass of 567.5 g/mol. The structure contains two chlorine atoms and multiple amino groups attached to naphthalene moieties, which contribute to its biological properties.

PropertyValue
Molecular FormulaC34H28Cl2N2O2C_{34}H_{28}Cl_{2}N_{2}O_{2}
Molar Mass567.5 g/mol
CAS Number67939-47-3
EINECS267-838-9

Antimicrobial Activity

Research indicates that anthracenediones exhibit significant antimicrobial properties. A study highlighted the effectiveness of anthraquinone derivatives against various fungal strains, including Candida albicans and Cryptococcus species. The compound's structure suggests potential interactions with microbial cell membranes or metabolic pathways.

In vitro assays demonstrated that derivatives of anthracenedione could inhibit the growth of pathogenic fungi at low concentrations. For instance, the EC50 values were reported as low as 66 μg/mL for certain anthracenedione derivatives when tested against Diplodia seriata and related pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Anthracenediones are known to intercalate into DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription. This mechanism has been linked to cytotoxic effects in various cancer cell lines.

A notable study assessed the cytotoxicity of similar compounds against human cancer cell lines, reporting IC50 values that indicate effective growth inhibition at micromolar concentrations .

Case Studies

  • Fungal Inhibition Study
    • Objective : To evaluate the antifungal activity of anthracenedione derivatives.
    • Method : Agar dilution method was used to determine mycelial growth inhibition.
    • Results : The study found that the compound exhibited significant antifungal activity with an EC50 value of 22 μg/mL when combined with chitosan oligomers .
  • Anticancer Activity Assessment
    • Objective : To investigate the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was employed to measure cell viability.
    • Results : The compound showed promising anticancer activity with IC50 values ranging from 1 to 10 μM across different cancer types .

Q & A

Q. How can researchers reconcile discrepancies between theoretical models and experimental reactivity data?

  • Answer :
  • Hypothesis Testing : Compare DFT-predicted activation energies with experimental Arrhenius plots.
  • Solvent Effects : Include implicit solvent models (e.g., SMD) in simulations to account for solvation.
  • Collaborative Workflows : Share datasets via platforms like PubChem () to benchmark computational methods .

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